(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
説明
特性
IUPAC Name |
4-oxo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S2/c1-2-9-23-14-8-7-12(30(21,26)27)10-18(14)29-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)28-17/h2-8,10-11H,1,9H2,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZOUDPKARUMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide, a complex organic compound, belongs to the class of sulfonamide derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is CHNOS, with a molecular weight of 419.5 g/mol. The compound features a thiazole ring fused with a benzene ring, an allyl substituent, and a sulfonamide moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-55-3 |
Biological Activity Overview
Research indicates that compounds containing the chromene scaffold exhibit diverse biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, suggesting potential efficacy against bacterial infections. Studies on related compounds have shown significant antimicrobial effects, which may extend to this compound.
- Anticancer Properties : Compounds with similar structures have demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest . For instance, chromene derivatives have been reported to inhibit tumor growth by targeting tubulin polymerization and inducing caspase-dependent apoptosis .
- Anti-inflammatory Effects : Some derivatives exhibit inhibitory effects on cyclooxygenase enzymes, which play a crucial role in inflammation pathways . This suggests potential applications in treating inflammatory conditions.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Antimicrobial Activity
A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene exhibited significant activity against various bacterial strains. The presence of the sulfonamide group was critical for this activity.
Anticancer Activity
In vitro studies on related chromene compounds revealed their ability to induce apoptosis in cancer cell lines. For example, chromene derivatives were shown to activate caspases and inhibit cell migration, leading to reduced invasiveness in cancer cells . The specific mechanisms involved include disruption of microtubule dynamics and induction of DNA damage.
Enzyme Inhibition
Research has highlighted the potential of chromene derivatives as multi-target inhibitors. A recent study demonstrated that certain analogs exhibited dual inhibitory effects on AChE and butyrylcholinesterase (BChE), indicating their potential as therapeutic agents for Alzheimer's disease .
科学的研究の応用
Anticancer Properties
Research indicates that this compound may induce apoptosis in cancer cells. Mechanistic studies suggest that similar thiazole derivatives can activate caspase pathways and disrupt mitochondrial function, leading to cell death.
Case Study: Cytotoxic Effects
A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with the following IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) | MCF-7 | 15 |
| (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) | HeLa | 10 |
Antimicrobial Activity
The sulfonamide group in the compound is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown activity against various bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition
The structure of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide suggests potential interactions with various enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes, which could play a role in its biological activity.
Q & A
Q. What are the common synthetic routes for synthesizing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under reflux conditions .
- Allylation : Introduction of the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling .
- Sulfamoylation : Reaction with sulfamoyl chloride or derivatives to install the sulfonamide group .
- Chromene-Carboxamide Condensation : Coupling of the thiazole intermediate with chromene-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) . Key variables: Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C), and stoichiometric ratios to minimize by-products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., Z-configuration via NOESY) and substituent integration .
- Mass Spectrometry (HRMS) : Validation of molecular weight (±2 ppm accuracy) and fragmentation patterns .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
- X-ray Crystallography : Resolving ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize the condensation reaction between the thiazole and chromene moieties to improve yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the carboxamide group .
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to prevent premature decomposition of reactive intermediates .
- In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can contradictions in biological activity data across substituted analogs (e.g., ethoxy vs. sulfamoyl derivatives) be resolved?
- SAR Studies : Systematic variation of substituents (e.g., replacing sulfamoyl with methoxy groups) to correlate structure with activity .
- Cellular Assays : Parallel testing in cancer (e.g., MCF-7, HeLa) and bacterial models (e.g., S. aureus) to identify selectivity trends .
- Computational Docking : Molecular dynamics simulations to compare binding affinities with targets like topoisomerase II or bacterial gyrase .
- Meta-Analysis : Cross-referencing data from analogs like (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide to identify conserved pharmacophores .
Q. What computational methods are employed to elucidate the interaction mechanisms of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinase domains) .
- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics to model electron transfer in redox-active reactions .
- Pharmacophore Modeling : Generation of 3D interaction maps using software like MOE to guide derivative design .
- ADMET Prediction : SwissADME or pkCSM to assess bioavailability and toxicity risks before in vivo studies .
Methodological Notes
- Data Reproducibility : Ensure reaction protocols include exact stoichiometry (e.g., 1.2 eq. sulfamoyl chloride) and inert atmosphere (N2/Ar) for sensitive steps .
- Contradiction Mitigation : Use orthogonal validation (e.g., SPR for binding affinity alongside enzymatic assays) to confirm biological hypotheses .
- Safety : Handle allyl and sulfonamide intermediates in fume hoods due to potential respiratory irritancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
